4-Ethoxy-1-benzofuran-6-carboxylic acid
Overview
Description
4-Ethoxy-1-benzofuran-6-carboxylic acid is an organic compound belonging to the benzofuran family. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The structure of this compound consists of a benzofuran ring substituted with an ethoxy group at the 4-position and a carboxylic acid group at the 6-position .
Preparation Methods
The synthesis of 4-Ethoxy-1-benzofuran-6-carboxylic acid can be achieved through several methods. One common approach involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Industrial production methods often employ transition-metal catalysis for the cyclization of aryl acetylenes .
Chemical Reactions Analysis
4-Ethoxy-1-benzofuran-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethoxy-1-benzofuran-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential antibacterial and anti-tumor activities.
Industry: It is used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 4-Ethoxy-1-benzofuran-6-carboxylic acid involves its interaction with specific molecular targets. For instance, the compound’s antibacterial activity is attributed to its ability to inhibit bacterial enzymes essential for cell wall synthesis . The anti-tumor activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4-Ethoxy-1-benzofuran-6-carboxylic acid can be compared with other benzofuran derivatives, such as:
Psoralen: Known for its use in treating skin diseases like psoriasis.
8-Methoxypsoralen: Used in photochemotherapy for skin conditions.
Angelicin: Exhibits anti-inflammatory and anti-tumor properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Biological Activity
4-Ethoxy-1-benzofuran-6-carboxylic acid is a member of the benzofuran family, recognized for its diverse biological activities, including anti-tumor , antibacterial , anti-oxidative , and anti-viral properties. This compound has garnered attention in therapeutic research due to its potential applications in treating various diseases.
Chemical Structure and Properties
This compound features a benzofuran core with an ethoxy group at the 4-position and a carboxylic acid group at the 6-position. The presence of these functional groups enhances its chemical reactivity and biological activity, making it a versatile compound in organic synthesis and medicinal chemistry.
Anti-Tumor Activity
Research indicates that this compound exhibits significant anti-tumor properties. It has been studied for its efficacy against various cancer cell lines, including:
- Breast Cancer : In vitro studies have shown that derivatives of benzofuran, including this compound, can inhibit the proliferation of breast cancer cells (e.g., MCF-7 and MDA-MB-231) with IC50 values indicating potent activity. For instance, one derivative was reported to have an IC50 of 2.52 μM against MDA-MB-231 cells, demonstrating its potential to induce apoptosis and disrupt the cell cycle .
Antibacterial Activity
The antibacterial properties of this compound are attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. This mechanism of action suggests that this compound could serve as a lead compound for developing new antibiotics .
Other Biological Activities
In addition to anti-tumor and antibacterial effects, this compound has shown promise in other areas:
- Antioxidative Properties : It may help mitigate oxidative stress by scavenging free radicals.
- Anti-Viral Activity : Preliminary studies suggest potential efficacy against viral infections, although more research is needed to substantiate these claims.
The biological activity of this compound can be attributed to its interaction with specific molecular targets. For example:
- Transglutaminase Inhibition : It has been identified as a potential inhibitor of transglutaminases, enzymes involved in post-translational modifications that can lead to various pathological conditions .
Research Findings and Case Studies
Several studies have explored the biological activity of benzofuran derivatives, including this compound. Notable findings include:
Synthesis and Application
The compound is synthesized through various methods including etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions. Its versatility as a building block allows for the construction of complex molecular architectures, facilitating the development of novel therapeutic agents .
Properties
IUPAC Name |
4-ethoxy-1-benzofuran-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-2-14-9-5-7(11(12)13)6-10-8(9)3-4-15-10/h3-6H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMFWJHGJJQFEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC2=C1C=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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